molecular formula C18H34N4 B8228083 (4S,4'S)-1,1',4,4'-Tetraisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

(4S,4'S)-1,1',4,4'-Tetraisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

Cat. No.: B8228083
M. Wt: 306.5 g/mol
InChI Key: MLPYLWTVTQYLQO-HZPDHXFCSA-N
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Description

(4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in synthetic and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole typically involves the reaction of imidazole derivatives with isopropylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and optimizing resource utilization to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated imidazole rings .

Scientific Research Applications

(4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • (4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-2,2’-biimidazole
  • (4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole-3,3’-dicarboxylate
  • (4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole-5,5’-dicarboxylate

Uniqueness

The uniqueness of (4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole lies in its specific chiral configuration and the presence of multiple isopropyl groups, which confer distinct steric and electronic properties. These features make it particularly useful in asymmetric synthesis and as a chiral ligand in catalysis .

Properties

IUPAC Name

(4S)-2-[(4S)-1,4-di(propan-2-yl)-4,5-dihydroimidazol-2-yl]-1,4-di(propan-2-yl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4/c1-11(2)15-9-21(13(5)6)17(19-15)18-20-16(12(3)4)10-22(18)14(7)8/h11-16H,9-10H2,1-8H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPYLWTVTQYLQO-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(C(=N1)C2=NC(CN2C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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